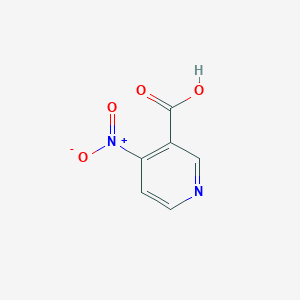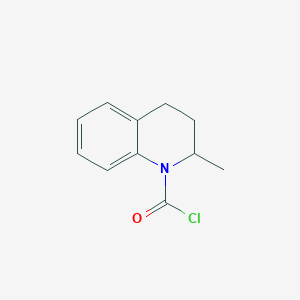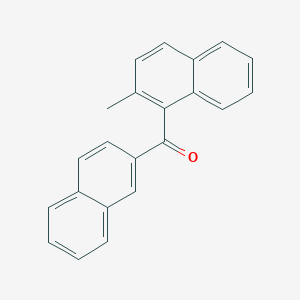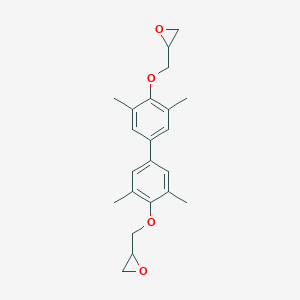
Ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI) is a chemical compound that belongs to the family of ketones. It is also known as 1-acetyl-1,2-dihydro-3-methylpyridine or 1-acetyl-1,2-dihydropyridin-3-ylmethanone. This compound is widely used in scientific research due to its unique properties, including its mechanism of action and physiological effects. In
Mécanisme D'action
The mechanism of action of ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI) is not fully understood. However, it is believed to act as a cholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in various cognitive processes, including memory and learning. By inhibiting the breakdown of acetylcholine, ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI) may improve cognitive function and memory.
Effets Biochimiques Et Physiologiques
Ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI) has been shown to have various biochemical and physiological effects in animal studies. For example, it has been shown to increase the levels of acetylcholine in the brain, which may improve cognitive function and memory. Additionally, it has been shown to have antioxidant activity, which may protect against oxidative stress and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI) in lab experiments is its availability and low cost. Additionally, its synthesis method is well-established and reproducible. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for the use of ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI) in scientific research. One potential direction is the synthesis of novel compounds with improved biological activity. For example, researchers may explore the synthesis of compounds with greater selectivity and potency as cholinesterase inhibitors. Additionally, researchers may explore the potential therapeutic applications of ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI) in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, researchers may explore the potential use of this compound as a tool in the study of cognitive function and memory.
Méthodes De Synthèse
The synthesis of ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI) involves the reaction between 1,2-dihydro-1-methyl-3-pyridinylamine and acetyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through a series of purification steps, including recrystallization and column chromatography. This synthesis method has been widely used in scientific research due to its reliability and reproducibility.
Applications De Recherche Scientifique
Ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI) has been extensively used in scientific research as a starting material for the synthesis of various compounds with biological activity. For example, it has been used to synthesize pyridine derivatives with antitumor activity, as well as compounds with anti-inflammatory and analgesic activity. Additionally, it has been used to synthesize compounds with potential therapeutic applications in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
100281-00-3 |
|---|---|
Nom du produit |
Ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI) |
Formule moléculaire |
C8H11NO |
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
1-(1-methyl-2H-pyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H11NO/c1-7(10)8-4-3-5-9(2)6-8/h3-5H,6H2,1-2H3 |
Clé InChI |
LUQZJSNTEIVUHB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CN(C1)C |
SMILES canonique |
CC(=O)C1=CC=CN(C1)C |
Synonymes |
Ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



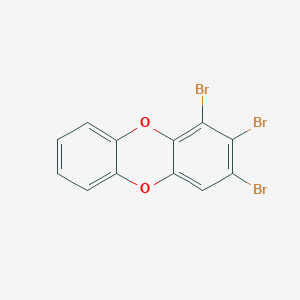
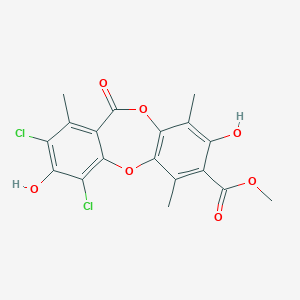
![ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B33758.png)
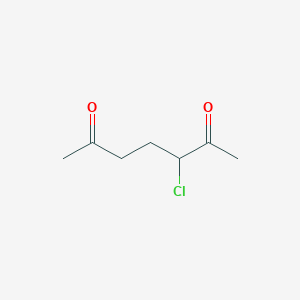
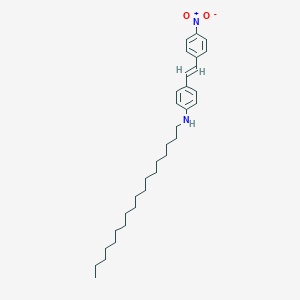
![N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide](/img/structure/B33767.png)
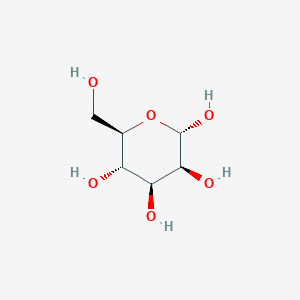
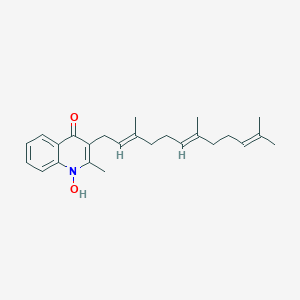
![2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester](/img/structure/B33774.png)
![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2-amine](/img/structure/B33777.png)
